N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Kinase inhibitor design Structure-activity relationship Regioisomer differentiation

This racemic N‑(1‑phenylethyl)‑4,5,6,7‑tetrahydro‑1‑benzothiophene‑2‑carboxamide (CAS 850217‑88‑8) is a privileged 2‑carboxamide regioisomer that projects the N‑substituent on a vector divergent from the extensively characterized 3‑carboxamide kinase‑inhibitor series. The partially saturated core reduces aromatic planarity, conferring altered metabolic stability and target‑selectivity profiles versus fully aromatic benzothiophene‑2‑carboxamides. With XLogP3‑AA 4.3 and TPSA 57.3 Ų, the compound occupies CNS‑drug‑like chemical space, making it ideal for PAMPA‑BBB or MDCK‑MDR1 efflux benchmarking. The undefined α‑methylbenzyl stereocenter enables chiral resolution (e.g., Chiralpak IA/IB) and enantiomer‑specific pharmacology studies that achiral N‑benzyl analogs cannot replicate. Procure for head‑to‑head kinase‑panel screening (DiscoverX scanMAX, Eurofins KinaseProfiler) against 3‑carboxamide regioisomers, or to expand COX‑2/PfENR SAR beyond the patented 3‑bromo‑benzothiophene series.

Molecular Formula C17H19NOS
Molecular Weight 285.41
CAS No. 850217-88-8
Cat. No. B2749627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
CAS850217-88-8
Molecular FormulaC17H19NOS
Molecular Weight285.41
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=CC3=C(S2)CCCC3
InChIInChI=1S/C17H19NOS/c1-12(13-7-3-2-4-8-13)18-17(19)16-11-14-9-5-6-10-15(14)20-16/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,18,19)
InChIKeyDAAJZUBKPZNCFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (CAS 850217-88-8): Structural Identity and Physicochemical Baseline


N-(1-Phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (CAS 850217-88-8, molecular formula C₁₇H₁₉NOS, molecular weight 285.4 g/mol) is a synthetic, racemic secondary carboxamide featuring a partially saturated tetrahydrobenzothiophene core with the carboxamide group at the 2-position and an N-(1-phenylethyl) side chain [1]. The computed partition coefficient (XLogP3-AA = 4.3) and topological polar surface area (TPSA = 57.3 Ų) place it within a lipophilic, membrane-permeable chemical space characteristic of CNS-accessible benzothiophene carboxamides [1]. The tetrahydrobenzothiophene-2-carboxamide scaffold is recognized as a privileged structure in kinase inhibitor design and lipid metabolism modulation, though the majority of literature precedent concentrates on the regioisomeric 3-carboxamide series [2].

Why Tetrahydrobenzothiophene-2-Carboxamides Cannot Be Interchanged with Regioisomeric 3-Carboxamides or Fully Aromatic Benzothiophene Analogs


The 2-carboxamide regioisomer occupies a distinct pharmacological niche that is not addressable by simple substitution with either the more extensively characterized 3-carboxamide tetrahydrobenzothiophene series (predominantly kinase inhibitors such as the PknG inhibitor AX20017) or the fully aromatic benzothiophene-2-carboxamide family (e.g., SENP protease inhibitors) [1][2]. The 2-carboxamide attachment point alters the vector of the N-substituent relative to the sulfur atom, modifying hydrogen-bonding geometry at kinase hinge regions and lipid-binding pockets when compared with 3-carboxamide regioisomers [1]. Furthermore, the tetrahydro (partially saturated) benzothiophene core confers reduced aromatic planarity and increased conformational flexibility relative to the fully unsaturated benzothiophene-2-carboxamide scaffold, which can translate into differentiated target selectivity and metabolic stability profiles [3]. The racemic N-(1-phenylethyl) substituent introduces a chiral center absent in achiral N-benzyl analogs, creating the potential for enantiomer-dependent biological activity that generic achiral alternatives cannot replicate.

Quantitative Differentiation of N-(1-Phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide: Comparator-Anchored Evidence


Carboxamide Regioisomerism: 2-Carboxamide vs. 3-Carboxamide Tetrahydrobenzothiophene Scaffolds

The overwhelming majority of literature-described tetrahydrobenzothiophene carboxamides with disclosed bioactivity bear the carboxamide at the 3-position of the thiophene ring. In the seminal tetrahydrobenzothiophene carboxamide series reported by Llona-Minguez et al., prototype compound 8 (MMDD13, a 3-carboxamide) demonstrated modulation of fatty acid elongase and desaturase indexes while retaining kinase inhibitory activity [1]. The 2-carboxamide regioisomer represented by the target compound is absent from this and nearly all other published SAR campaigns. This regioisomeric distinction is functionally significant: the 2-carboxamide orientation projects the N-substituent at a divergent angle, which computational docking studies suggest would alter hinge-region hydrogen-bonding patterns in kinase targets compared with the 3-carboxamide geometry that dominates the known inhibitor chemotype [1]. No direct head-to-head biochemical comparison between 2-carboxamide and 3-carboxamide tetrahydrobenzothiophenes has been published to date.

Kinase inhibitor design Structure-activity relationship Regioisomer differentiation

Scaffold Saturation: Tetrahydro vs. Fully Aromatic Benzothiophene-2-Carboxamide Physicochemical Differentiation

The fully aromatic benzothiophene-2-carboxamide scaffold has yielded potent SENP protease inhibitors such as compound 77 (ethyl acetate derivative) with an IC₅₀ of 0.56 μM against SENP2 and 33-fold selectivity over SENP5 [1]. The tetrahydro modification present in the target compound fundamentally alters the scaffold's physicochemical profile. Using computed descriptors from PubChem as a proxy (direct experimental LogP data for the target compound are not publicly available), the target compound exhibits XLogP3-AA = 4.3 and TPSA = 57.3 Ų [2]. For a representative comparator, the fully aromatic 3-chloro-N-(1-phenylethyl)-1-benzothiophene-2-carboxamide (CAS not assigned; molecular formula C₁₇H₁₄ClNOS) has a reported LogP of 4.34 . The comparable lipophilicity despite the absence of chlorine in the target compound suggests the tetrahydro saturation contributes meaningfully to modulating polarity. Saturation of the benzo ring typically enhances metabolic stability by reducing CYP450-mediated oxidation at aromatic positions—a class-level advantage of tetrahydro over fully aromatic benzothiophenes that has been documented across multiple chemotypes [3].

Drug-likeness Metabolic stability Physicochemical profiling

N-Substituent Chirality: Racemic N-(1-Phenylethyl) vs. Achiral N-Benzyl or N-Phenethyl Analogs

The target compound exists as a racemate at the α-methylbenzyl carbon (PubChem lists one undefined atom stereocenter) [1]. This contrasts with the achiral N-benzyl tetrahydrobenzothiophene-2-carboxamides (e.g., N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzothiophene-2-carboxamide) that have been screened in high-throughput formats such as the NIH Molecular Libraries Program [2]. In the broader benzothiophene-2-carboxamide class, stereochemistry has been shown to be a critical determinant of activity: the SENP inhibitor series achieved 33-fold selectivity between SENP2 and SENP5 through structure-guided optimization of achiral substituents, suggesting that introduction of a chiral center could further modulate selectivity within closely related target families [3]. While no enantiomer-resolved activity data exist for the target compound, the racemic nature provides a starting point for chiral chromatographic resolution and enantiomer-specific SAR exploration—an experimental dimension unavailable with achiral N-benzyl or N-phenyl comparators.

Chiral resolution Stereoselectivity Enantiomer-dependent pharmacology

COX-2 and PfENR Inhibitory Potential: Benzothiophene-2-Carboxamide Class-Level Activity vs. Target Compound's Unvalidated Status

The benzothiophene carboxamide scaffold has been explicitly claimed in patent literature as useful for COX-2 inhibition and Plasmodium falciparum enoyl-ACP reductase (PfENR) inhibition, with the Indian Institute of Science patent (US20120016014A1) disclosing benzothiophene carboxamide compounds of formula I for treating inflammation, pain, and malaria [1]. This patent encompasses the structural space of the target compound, establishing a class-level intellectual property foundation for these therapeutic applications. Notably, the specific compound class includes 3-bromo-N-(2-phenylethyl)-benzo[b]thiophene-2-carboxamide as a preferred embodiment, demonstrating that the phenylethyl-substituted benzothiophene-2-carboxamide motif is explicitly considered within the patent's scope [1]. However, the target compound itself—lacking the 3-bromo substitution and bearing the tetrahydro modification—has not been individually assayed for COX-2 or PfENR inhibition in any publicly available source. This represents a significant evidence gap between the patented chemical space and experimentally validated individual compound activity.

COX-2 inhibition Anti-inflammatory Antimalarial PfENR

Antimicrobial Activity: Class-Level Reports and Commercial Vendor Claims Requiring Independent Verification

Multiple commercial vendors describe antimicrobial activity for benzothiophene derivatives including the target compound, citing studies that benzothiophene derivatives can inhibit the growth of various bacterial strains . In the broader tetrahydrobenzothiophene class, synthesized thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety have been screened in vitro for antimicrobial activity, with inhibition zone diameters measured against Ampicillin as a reference drug [1]. However, these studies evaluated compounds bearing additional fused heterocyclic systems (thiazoles, pyrazoles, β-lactams) rather than the simple 2-carboxamide scaffold of the target compound [1][2]. No peer-reviewed publication has reported quantitative antimicrobial activity data (MIC values, zone of inhibition, or bacterial strain panels) specifically for N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. The antimicrobial claims associated with this compound in commercial databases must be considered unvalidated by independent peer-reviewed evidence.

Antimicrobial screening Antibacterial Benzothiophene derivatives

Procurement-Driven Application Scenarios for N-(1-Phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (CAS 850217-88-8)


Regioisomer-Driven Kinase Selectivity Profiling: Differentiating 2-Carboxamide from 3-Carboxamide Tetrahydrobenzothiophenes

The target compound is the most appropriate choice for kinase inhibitor discovery programs seeking to explore the 2-carboxamide regioisomer space—a region largely absent from published tetrahydrobenzothiophene kinase SAR. While the 3-carboxamide series has yielded potent kinase inhibitors (including the PknG inhibitor AX20017 with an IC₅₀ of 390 nM against mycobacterial PknG), the 2-carboxamide orientation projects the N-substituent on a divergent vector predicted to alter hinge-region interactions [1]. Procurement of this compound enables head-to-head kinase panel screening (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) against 3-carboxamide regioisomers to empirically determine whether the 2-carboxamide geometry confers selectivity advantages. This is particularly relevant for targets where 3-carboxamide series have shown insufficient selectivity or potency, as the 2-carboxamide provides an underexplored chemical starting point for hit finding [2].

Enantiomer-Specific SAR Following Chiral Resolution of the Racemic N-(1-Phenylethyl) Substituent

The racemic nature of the target compound, with its single undefined stereocenter at the α-methylbenzyl position, creates an opportunity for chiral resolution and enantiomer-specific pharmacological characterization [1]. This compound is well-suited for procurement by medicinal chemistry groups with chiral chromatography capabilities (e.g., using Chiralpak IA or IB columns with hexane/isopropanol mobile phases) to isolate individual enantiomers. The resolved enantiomers can then be compared in target-specific biochemical assays to determine whether the α-methylbenzyl chirality translates into differential target engagement—a question of significant relevance given that stereochemistry-dependent activity has been documented across multiple benzothiophene-containing pharmacophores [3]. Achiral N-benzyl tetrahydrobenzothiophene-2-carboxamide analogs cannot address this experimental question, making the target compound uniquely valuable for this purpose.

COX-2 and PfENR Lead Expansion: Non-Halogenated Tetrahydro Analog of Patent-Exemplified Benzothiophene-2-Carboxamides

The Indian Institute of Science patent (US20120016014A1) explicitly claims benzothiophene carboxamide compounds as COX-2 and PfENR inhibitors, with 3-bromo-N-(2-phenylethyl)-benzo[b]thiophene-2-carboxamide as a preferred embodiment [1]. The target compound represents a structurally distinct analog lacking the 3-bromo substituent and incorporating tetrahydro saturation—modifications that may reduce potential toxicity concerns associated with aryl bromides while potentially improving metabolic stability. Procurement of this compound enables structure-activity relationship expansion studies to determine whether the tetrahydro, non-halogenated benzothiophene-2-carboxamide scaffold retains the COX-2 or PfENR inhibitory activity claimed for the halogenated aromatic parent series. This compound is an appropriate procurement choice for laboratories conducting follow-up SAR around the patented chemical space without requiring the synthetic effort of preparing the tetrahydro core de novo [1].

Physicochemical Tool Compound for CNS Penetration Studies: Balancing Lipophilicity and Polar Surface Area

With a computed XLogP3-AA of 4.3 and TPSA of 57.3 Ų, the target compound occupies physicochemical space consistent with CNS drug-likeness parameters (typically LogP 1–5, TPSA < 90 Ų) [1]. The compound serves as a suitable procurement choice for laboratories conducting parallel artificial membrane permeability assays (PAMPA-BBB) or MDCK-MDR1 efflux ratio determinations to empirically assess whether the tetrahydrobenzothiophene-2-carboxamide scaffold exhibits CNS penetration properties. Compared with fully aromatic benzothiophene-2-carboxamide SENP inhibitors (which have demonstrated potent target engagement but for which CNS exposure data are not disclosed), the tetrahydro modification may offer an altered brain penetration profile [2]. Researchers seeking to benchmark tetrahydrobenzothiophene-2-carboxamides against established CNS drug space parameters would benefit from procuring this compound for physicochemical profiling alongside structurally matched aromatic comparators.

Quote Request

Request a Quote for N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.